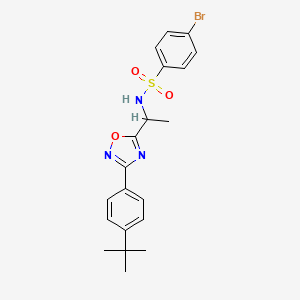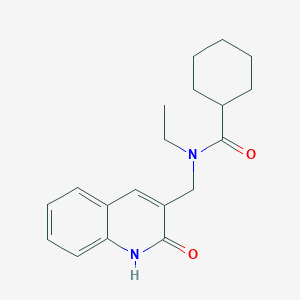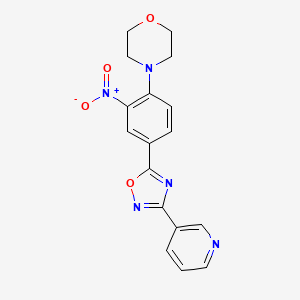
1-(4-methylpiperidin-1-yl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methylpiperidin-1-yl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propan-1-one, commonly known as MDPV, is a synthetic cathinone that has gained significant attention in the scientific community due to its potential use as a research chemical. MDPV is a psychoactive substance that can produce stimulant effects similar to those of amphetamines and cocaine. In recent years, MDPV has been the focus of numerous scientific studies aimed at understanding its synthesis, mechanism of action, and potential applications in various research fields.
Mechanism of Action
MDPV acts as a reuptake inhibitor of norepinephrine, dopamine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to be responsible for the stimulant effects of MDPV, as well as its potential for abuse.
Biochemical and Physiological Effects:
MDPV has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. Additionally, MDPV has been shown to produce oxidative stress in the brain, which may contribute to its neurotoxic effects.
Advantages and Limitations for Lab Experiments
MDPV has several advantages as a research chemical, including its ability to produce stimulant effects similar to those of amphetamines and cocaine. Additionally, MDPV is relatively easy to synthesize and can be obtained in pure form. However, there are also several limitations to using MDPV in lab experiments, including its potential for abuse and the potential for neurotoxicity.
Future Directions
There are several areas of future research that could be explored with MDPV as a research chemical. One potential area of research is the development of novel treatments for addiction and other psychiatric disorders. Additionally, MDPV could be used as a tool to study the effects of stimulants on the brain and behavior, as well as the potential for neurotoxicity associated with these substances. Finally, MDPV could be used to study the interactions between neurotransmitters and their receptors, leading to a better understanding of the mechanisms underlying drug addiction and other psychiatric disorders.
Synthesis Methods
MDPV can be synthesized through a variety of methods, including the Leuckart route, reductive amination, and Mannich reaction. The Leuckart route involves the reaction of piperonal with methylamine, while reductive amination involves the reaction of p-toluidine with alpha-bromo-4-methylpropiophenone. The Mannich reaction involves the reaction of p-toluidine with formaldehyde and MDP-2-P.
Scientific Research Applications
MDPV has been used in a variety of scientific research applications, including as a tool to study the effects of psychoactive substances on the brain and behavior. MDPV has been shown to produce a range of behavioral effects, including hyperactivity, stereotypy, and locomotor activity. Additionally, MDPV has been used to study the effects of stimulants on the dopamine system, as it has been shown to increase dopamine release in the brain.
properties
IUPAC Name |
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylpiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-13-3-5-15(6-4-13)18-19-16(23-20-18)7-8-17(22)21-11-9-14(2)10-12-21/h3-6,14H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMPRPUDJRAPEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylpiperidin-1-yl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

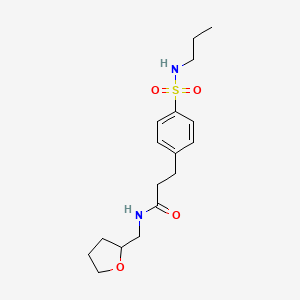
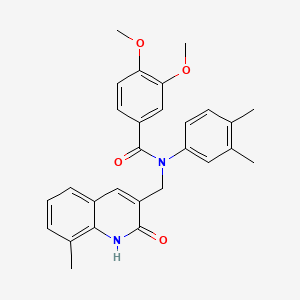

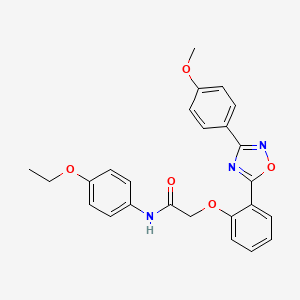


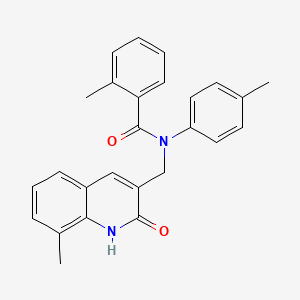
![6-(4-methylpiperidine-1-carbonyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7712050.png)
